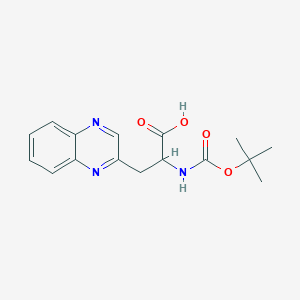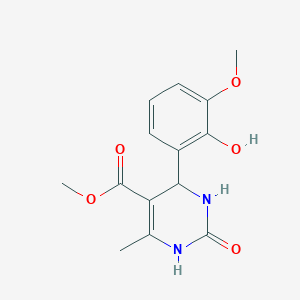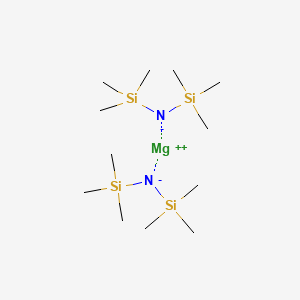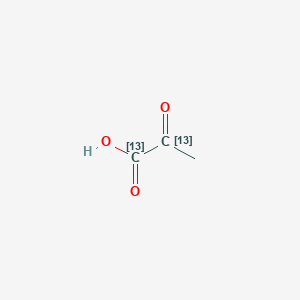
Neoclovene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-alpha-Neoclovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its unique structure and potential applications in different fields, including chemistry, biology, and medicine. The compound is characterized by its distinct aroma and is often studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of sesquiterpene synthase enzymes can lead to the formation of (-)-alpha-Neoclovene under controlled conditions.
Industrial Production Methods: Industrial production of (-)-alpha-Neoclovene can be achieved through the extraction of essential oils from plants known to contain the compound. This process involves steam distillation or solvent extraction, followed by purification techniques such as chromatography to isolate (-)-alpha-Neoclovene in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: (-)-alpha-Neoclovene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert (-)-alpha-Neoclovene into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-alpha-Neoclovene is studied for its unique structure and reactivity. It serves as a model compound for understanding the biosynthesis of sesquiterpenes and the mechanisms of enzyme-catalyzed cyclization reactions.
Biology: In biological research, (-)-alpha-Neoclovene is investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: In medicine, (-)-alpha-Neoclovene is explored for its potential therapeutic effects. Preliminary research suggests that it may have anti-cancer properties, as it can induce apoptosis in certain cancer cell lines. Additionally, its anti-inflammatory effects make it a potential candidate for treating inflammatory diseases.
Industry: In the industrial sector, (-)-alpha-Neoclovene is used in the formulation of fragrances and flavors due to its distinct aroma. It is also explored for its potential use in the development of bio-based materials and chemicals.
Mecanismo De Acción
The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial effects are attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death. In cancer cells, (-)-alpha-Neoclovene induces apoptosis by activating specific signaling pathways that lead to programmed cell death. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.
Comparación Con Compuestos Similares
alpha-Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.
beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
alpha-Humulene: Shares structural similarities with (-)-alpha-Neoclovene and is studied for its anti-inflammatory and anti-cancer effects.
Uniqueness: (-)-alpha-Neoclovene is unique due to its distinct structure and specific biological activities
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,6S)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12?,14-,15+/m0/s1 |
Clave InChI |
ZCJQJJWNFDNQGZ-JQXSQYPDSA-N |
SMILES isomérico |
CC1=CCC[C@@]2([C@@]13CCC2C(C3)(C)C)C |
SMILES canónico |
CC1=CCCC2(C13CCC2C(C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)









![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)


